molecular formula C21H26ClN3O B2403984 2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898430-81-4

2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2403984
CAS No.: 898430-81-4
M. Wt: 371.91
InChI Key: SVZARGANCKUBDV-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic benzamide derivative designed for research applications in infectious disease. Compounds within this chemical class, characterized by a benzamide core linked to a piperazine moiety, have demonstrated significant research value as lead structures in the development of novel anti-infective agents . This compound is of particular interest for its potential dual-stage antiplasmodial activity against Plasmodium falciparum , the most virulent malaria parasite, and for broad-spectrum antibacterial properties targeting Gram-positive and Gram-negative ESKAPE pathogens . The molecular structure incorporates key features associated with biological activity: the 2-chlorobenzamide group and the 4-methylpiperazine ring. The piperazine group is a common pharmacophore in medicinal chemistry, known to improve solubility and influence interaction with biological targets . Research into analogous piperazin-1-yl-benzanilides indicates that such compounds can overcome resistance mechanisms in parasites and bacteria, making them valuable tools for probing new anti-infective pathways . This chemical is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c1-16-7-9-17(10-8-16)20(25-13-11-24(2)12-14-25)15-23-21(26)18-5-3-4-6-19(18)22/h3-10,20H,11-15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZARGANCKUBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate electrophile to introduce the 2-(p-tolyl)ethyl group.

    Chlorination: The intermediate product is then chlorinated to introduce the 2-chloro group.

    Amidation: The final step involves the reaction of the chlorinated intermediate with benzoyl chloride to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the p-tolyl moiety.

    Reduction: Reduction reactions can occur at the benzamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a tool compound in biological studies to investigate receptor interactions.

    Medicine: Potential therapeutic agent for conditions where benzamide derivatives are effective.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzamide derivatives can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Effects

Substituent Variations on the Benzamide Core
  • 2-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide :
    Replacing the chloro group with a methoxy substituent results in a significantly higher IC50 value (19,952.62 nM) against potassium/sodium hyperpolarization-activated cyclic nucleotide-gated (HCN) channel 4, indicating reduced potency compared to the chloro analog . This highlights the importance of the chloro group for target affinity.

  • 2-Chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide (WDR5-0102) :
    The addition of a nitro group at the 5-position of the phenyl ring enhances its role as a WDR5 inhibitor, with applications in cancer research. This modification demonstrates how electron-withdrawing groups can fine-tune target specificity .

Modifications in the Piperazine Substituent
  • However, the ketone in the ethyl chain may reduce metabolic stability compared to the unmodified ethyl linker in the target compound .
  • 2-Chloro-N-[2-(4-benzyl-1-piperazinyl)ethyl]benzamide :
    The benzyl group on piperazine increases lipophilicity, which could enhance central nervous system (CNS) activity. This contrasts with the 4-methyl group in the target compound, which balances lipophilicity and solubility .

Core Scaffold Replacements
  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) :
    Replacing the benzamide with a benzothiazole ring shifts activity toward different targets, such as β-ketoacyl ACP synthase I (MtKasA) in tuberculosis research. This underscores the versatility of piperazine-containing scaffolds in drug design .

Pharmacological Data and Structure-Activity Relationships (SAR)

Compound Name Key Structural Features Target IC50/Ki Notes
2-Chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide Chloro-benzamide, 4-methylpiperazine HCN channel 4 N/A Hypothesized higher potency than methoxy analog
2-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide Methoxy-benzamide, 4-methylpiperazine HCN channel 4 19,952.62 nM Lower potency due to methoxy group
2-Ethoxy-N-[[1-(4-propan-2-ylpiperazin-1-yl)cyclohexyl]methyl]benzamide Ethoxy-benzamide, isopropylpiperazine HCN channel 4 316.23 nM Higher potency with bulky cyclohexyl group
WDR5-0102 Nitro-phenyl, 4-methylpiperazine WDR5 N/A Used in epigenetic cancer research

Key SAR Insights :

  • Chloro vs. Alkoxy Groups : The chloro substituent on the benzamide core enhances target affinity compared to methoxy or ethoxy groups.
  • Piperazine Substitutions : Bulky groups (e.g., phenyl, benzyl) improve lipophilicity but may reduce solubility. Methyl groups offer a balance between activity and pharmacokinetics.
  • Linker Modifications : Ketones or extended chains (e.g., cyclohexyl) can either enhance or diminish activity depending on the target’s binding pocket requirements.

Biological Activity

The compound 2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a derivative of benzamide and belongs to the class of organic compounds known as n-arylpiperazines. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H25ClN2C_{21}H_{25}ClN_2 with a molecular weight of approximately 354.9 g/mol. The structure includes a chloro group, a piperazine moiety, and a benzamide backbone, which are critical for its biological interactions.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of benzamide have been studied for their ability to inhibit heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell proliferation and survival.

Table 1: Biological Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Hsp90 Inhibition
Compound BHeLa15Apoptosis Induction
This compoundA549TBDTBD

Note: TBD = To Be Determined

2. Neuropharmacological Activity

The compound has also been investigated for its effects on dopamine receptors, particularly the D3 receptor. Studies have shown that similar piperazine derivatives can selectively activate D3 receptors without significantly affecting D2 receptors, suggesting potential applications in treating neuropsychiatric disorders.

Table 2: Receptor Activity Comparison

Compound NameD3R Agonist Activity (EC50 nM)D2R Agonist Activity (EC50 nM)
Compound C50>1000
Compound D30>1000
This compoundTBDTBD

3. Antibacterial and Antifungal Activity

Preliminary studies suggest that compounds with similar structures may exhibit antibacterial properties against gram-positive bacteria. For example, some derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli.

Table 3: Antibacterial Activity

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC µg/mL)
Compound ES. aureus50
Compound FE. coli75
This compoundTBD

Case Studies

  • Case Study on Neuroprotection : A study involving piperazine derivatives demonstrated their protective effects on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results indicated that these compounds could mitigate neurodegeneration, highlighting their potential in treating conditions like Parkinson's disease.
  • Case Study on Cancer Therapy : In vitro studies on various cancer cell lines showed that benzamide derivatives could induce apoptosis and inhibit cell proliferation, suggesting their utility as therapeutic agents in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and amide coupling. For example, a hydrazine-mediated deprotection step (e.g., removal of isoindole-1,3-dione protecting groups) under reflux in ethanol at 70°C for 4 hours has been reported for structurally similar compounds . Yield optimization may involve adjusting stoichiometric ratios (e.g., 5 equivalents of hydrazine), solvent polarity, or catalyst use. Chromatographic purification (normal phase, 10% methanol/0.1% NH₄OH) is recommended for isolating intermediates .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methylpiperazinyl and chlorophenyl groups).
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., exact mass 438.1420 for related derivatives) .

Q. How do solubility and stability profiles vary under different pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (for in vitro assays) or aqueous buffers (pH 4–9) with co-solvents like PEG-400. Piperazine-containing analogs show improved solubility in acidic media due to protonation .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Chlorobenzamide derivatives are prone to hydrolysis under alkaline conditions; lyophilization or storage at -20°C in inert atmospheres is advised .

Advanced Research Questions

Q. What strategies are effective for identifying biological targets (e.g., enzymes, receptors) of this compound?

  • Methodological Answer :

  • Target Fishing : Use computational docking (e.g., AutoDock Vina) to prioritize bacterial enzymes like acps-PPTase, which are critical for lipid biosynthesis .
  • Biochemical Assays : Competitive binding studies (e.g., SPR or ITC) against known PPTase inhibitors. For receptor targets (e.g., P2X7), measure ATP-induced IL-1β release in dog receptor homologs .
  • Proteomics : SILAC-based affinity pull-down assays to identify interacting proteins in bacterial lysates .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) be resolved?

  • Methodological Answer :

  • Assay Standardization : Control variables like bacterial strain (e.g., E. coli vs. S. aureus), cell line passage number, and ATP concentration in cytotoxicity assays .
  • Metabolomic Profiling : Compare compound effects on bacterial vs. mammalian metabolic pathways (e.g., LC-MS-based metabolomics to track lipid biosynthesis inhibition) .
  • Structural Analogs : Test derivatives (e.g., trifluoromethyl vs. nitro substitutions) to isolate structure-activity relationships (SAR) .

Q. What experimental designs are recommended for SAR studies to enhance selectivity for bacterial targets over human receptors?

  • Methodological Answer :

  • Fragment-Based Design : Replace the 4-methylpiperazinyl group with smaller heterocycles (e.g., piperidine or morpholine) to reduce off-target binding .
  • Pharmacophore Modeling : Prioritize substituents that increase electrostatic complementarity with bacterial PPTase active sites (e.g., chloro groups for hydrophobic pockets) .
  • In Vivo Toxicity Screening : Use zebrafish models to assess CNS penetration and acute toxicity (LC₅₀) of lead compounds .

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